Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH
Description
Chemical Identification and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The systematic IUPAC name for Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH is derived from its linear peptide sequence and modifications. The full name is:
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid .
Key features of the nomenclature include:
- Sar¹ (sarcosine) : An N-methyl glycine residue replacing the native aspartic acid at position 1, denoted as Sar in abbreviated form.
- C-terminal phenylalanine : The eighth residue is phenylalanine, distinguishing it from angiotensin II’s native isoleucine.
The peptide is also identified by alternative names such as [Sar¹]-Angiotensin II and H-Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH in biochemical literature .
Primary Sequence Analysis and Peptide Bond Configuration
The primary sequence of this compound is Sar-Arg-Val-Tyr-Ile-His-Pro-Phe , with the following residue-specific properties:
| Position | Residue | Three-Letter Code | Side Chain Characteristics |
|---|---|---|---|
| 1 | Sarcosine | Sar | N-methyl glycine (neutral) |
| 2 | Arginine | Arg | Basic, positively charged |
| 3 | Valine | Val | Hydrophobic, branched |
| 4 | Tyrosine | Tyr | Aromatic, hydroxylated |
| 5 | Isoleucine | Ile | Hydrophobic, branched |
| 6 | Histidine | His | Aromatic, imidazole ring |
| 7 | Proline | Pro | Cyclic, rigid |
| 8 | Phenylalanine | Phe | Aromatic, hydrophobic |
Peptide bond configuration studies reveal:
- Cis-trans isomerism : The His⁶-Pro⁷ peptide bond exists in both cis and trans conformations, with a 5:1 preference for the trans form in dimethyl sulfoxide (DMSO) .
- Backbone flexibility : The sarcosine substitution at position 1 reduces steric hindrance, enhancing conformational flexibility compared to native angiotensin II .
Three-Dimensional Conformational Studies via NMR and X-ray Crystallography
NMR Spectroscopy in Solution
High-resolution NMR studies in aqueous and DMSO solutions demonstrate a compact, folded structure:
- Aromatic clustering : The side chains of Tyr⁴, His⁶, and Phe⁸ form a hydrophobic cluster stabilized by π-π interactions, with Tyr⁴ and Phe⁸ separated by ~7.2 Å .
- β-turn motif : Residues Tyr⁴-Ile⁵-His⁶-Pro⁷ adopt a U-shaped β-turn, critical for receptor binding .
- Sar¹-Phe⁸ interaction : Nuclear Overhauser effects (NOEs) between Sar¹’s methyl group and Tyr⁴’s aromatic protons suggest a folded N-terminal conformation .
X-ray Crystallography in Receptor-Bound States
The crystal structure of this compound bound to the angiotensin II type 2 receptor (AT₂R) at 3.2 Å resolution highlights:
Comparative Structural Analysis with Angiotensin II Analogues
Structural comparisons with related peptides reveal key functional distinctions:
| Feature | This compound | Angiotensin II | Saralasin ([Sar¹,Val⁵,Ala⁸]-AngII) |
|---|---|---|---|
| Position 1 | Sarcosine (Sar) | Aspartic acid (Asp) | Sarcosine (Sar) |
| Position 5 | Isoleucine (Ile) | Isoleucine (Ile) | Valine (Val) |
| Position 8 | Phenylalanine (Phe) | Phenylalanine (Phe) | Alanine (Ala) |
| Receptor Activity | AT₂R agonist | AT₁R/AT₂R agonist | AT₁R antagonist |
| Conformational Stability | Enhanced β-turn rigidity | Flexible N-terminal | Reduced aromatic clustering |
- Agonist vs. antagonist activity : The Phe⁸ residue in this compound stabilizes a receptor-active conformation via hydrophobic interactions, whereas Saralasin’s Ala⁸ disrupts these contacts, favoring antagonist behavior .
- Role of Sar¹ : Sarcosine improves metabolic stability by resisting aminopeptidase cleavage, a shared feature among synthetic angiotensin analogues .
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H71N13O10/c1-6-29(4)41(46(69)58-36(24-32-25-53-27-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)40(28(2)3)60-42(65)34(56-39(64)26-52-5)14-10-20-54-49(50)51/h7-9,12-13,16-19,25,27-29,34-38,40-41,52,63H,6,10-11,14-15,20-24,26H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,50,51,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYZYYURIHACQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H71N13O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Protocol
- Resin Selection : Rink amide or Wang resin is used for C-terminal carboxylic acid retention.
- Amino Acid Activation :
- Fmoc-Protected Amino Acids : Used for stepwise coupling. Sarcosine (Sar), arginine (Arg), valine (Val), tyrosine (Tyr), isoleucine (Ile), histidine (His), proline (Pro), and phenylalanine (Phe) are activated with coupling reagents like HBTU or HATU.
- Coupling Conditions : Reactions proceed in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base.
| Step | Reaction Component | Reagents/Conditions |
|---|---|---|
| 1 | Resin Loading | Fmoc-Sar-OH, HATU, DIPEA |
| 2 | Deprotection | Piperidine/DMF (20%) |
| 3 | Coupling | Fmoc-Arg-OH, HBTU, DIPEA |
| 4 | Repeat for Val, Tyr, Ile, His, Pro, Phe | Fmoc-AA, HATU, DIPEA |
| 5 | Final Deprotection | TFA/Scavenger Cocktail |
Key Challenges and Solutions
- Arginine Side-Chain Protection : Arginine’s guanidino group is protected with 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pbf) or 4-methyltrityl (Mtt) groups to prevent side reactions.
- Histidine Protection : Trityl (Trt) or tert-butyloxycarbonyl (Boc) groups are employed to maintain imidazole reactivity.
Solution-Phase Synthesis
For larger-scale production or complex sequences, solution-phase methods are employed.
Fragment Condensation
- Segment Synthesis :
- N-Terminal Fragment : Sar-Arg-Val-Tyr-Ile-His
- C-Terminal Fragment : Pro-Phe-OH
- Coupling Reagents :
| Fragment | Coupling Reagent | Solvent | Yield |
|---|---|---|---|
| N-Terminal | HATU/HOAt | DMF | 75–85% |
| C-Terminal | BEMP/DIEA | THF | 60–70% |
- Cyclization (if applicable) :
Cyclization and Backbone Modifications
This compound derivatives often undergo cyclization to enhance stability or receptor binding.
Cyclization Strategies
Disulfide Cyclization :
- Cys1-Cys3 : Introduces inverse β-turns, improving binding affinity to AT2 receptors.
- Cys4-Cys6 : Mimics the C-terminal β-turn of native angiotensin II.
Cyclization Site Receptor Affinity (Ki, nM) Source Cys1-Cys3 56.7 Cys4-Cys6 6.5 Backbone Modifications :
Industrial-Scale Production
Industrial synthesis prioritizes reproducibility and cost-efficiency.
Automated Synthesizers
Process Optimization
- Resin Loading : High-capacity resins (e.g., Rink amide, 0.5–1.0 mmol/g) reduce solvent usage.
- Solvent Recycling : DMF and acetonitrile are recovered via distillation to minimize waste.
Purification and Quality Control
Post-synthesis purification ensures bioactivity and structural integrity.
Chromatographic Methods
Stability Testing
- pH Sensitivity : Degradation monitored at pH 2–8 to optimize storage conditions.
- Thermal Stability : DSC/TGA analyses to determine degradation onset temperatures.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Solid-Phase Synthesis | High purity, rapid synthesis | High resin costs, limited scalability |
| Solution-Phase | Scalable, flexible fragment design | Lower yields, complex purification |
| Cyclization | Enhanced stability/bioactivity | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions
Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs for research purposes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Various peptide analogs with modified amino acid sequences.
Scientific Research Applications
Peptide Synthesis
Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH is integral to peptide synthesis, acting as a building block for developing new therapeutic agents. Its role in synthesizing peptides is crucial for drug discovery, particularly in creating analogs with improved efficacy and reduced side effects compared to traditional small molecule drugs.
Drug Development
The compound is utilized in designing peptide-based drugs that target specific biological pathways. Its interaction with angiotensin receptors (AT1 and AT2) triggers intracellular signaling pathways that regulate various physiological processes, including vasoconstriction and aldosterone secretion. Studies have shown that modifications to the peptide's structure can alter its binding affinity and pharmacodynamics, making it a valuable tool for understanding receptor biology and developing new antihypertensive therapies .
Biotechnology Applications
In biotechnology, this compound contributes to producing recombinant proteins. Its incorporation into biotechnological processes enhances protein yield and stability, which is essential for pharmaceutical manufacturing. This application is particularly relevant in developing biologics and biosimilars .
Diagnostics
The compound plays a role in creating diagnostic tools such as biosensors that detect specific biomolecules. These tools improve disease detection methods by providing rapid and accurate results, which is critical in clinical settings .
Research on Protein Interactions
This compound is valuable in studying protein-protein interactions, essential for understanding cellular processes and disease mechanisms. Research has demonstrated how structural modifications influence receptor activation and downstream signaling effects, providing insights into the molecular basis of diseases like hypertension .
Case Study 1: Angiotensin Receptor Interaction
A study focused on the interaction of this compound with angiotensin receptors revealed distinct pharmacological effects compared to natural angiotensin II. The presence of sarcosine was found to enhance receptor binding dynamics, offering potential therapeutic advantages in managing hypertension .
Case Study 2: Synthetic Analog Development
Research involving the synthesis of analogs based on this compound demonstrated the importance of specific amino acid residues in maintaining biological activity. The study illustrated how modifications could lead to potent angiotensin II antagonists that effectively reduce blood pressure in experimental models .
Mechanism of Action
Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH exerts its effects by binding to angiotensin receptors, particularly the AT1 receptor. This binding triggers a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), resulting in vasoconstriction and increased blood pressure .
Comparison with Similar Compounds
Key Similarities :
Key Differences :
| Parameter | Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH | Angiotensin IV (H-Val-Tyr-Ile-His-Pro-Phe-OH) |
|---|---|---|
| N-Terminal Modification | Sar-Arg | Val (No sarcosine or arginine) |
| Molecular Weight | ~1,032.2 g/mol | ~819.9 g/mol |
| Stability | Enhanced (sarcosine resists proteolysis) | Lower (prone to enzymatic cleavage) |
| Receptor Specificity | Potentially broader (Arg may bind GPCRs) | Specific to AT4R |
Research Findings: Angiotensin IV enhances spatial memory in rodents by modulating hippocampal AT4R . The addition of Sar-Arg in the target peptide may extend its half-life in vivo, as sarcosine reduces aminopeptidase degradation .
H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH (β-Casomorphin Analog)
Key Similarities :
Key Differences :
| Parameter | This compound | H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH |
|---|---|---|
| Sequence | Sar-Arg-Val-Tyr-Ile-His-Pro-Phe | Tyr-Pro-Phe-Val-Glu-Pro-Ile |
| Molecular Weight | ~1,032.2 g/mol | ~868.9 g/mol |
| Function | Cardiovascular/neurological | Opioid receptor modulation |
| CAS Number | Not listed in evidence | 102029-74-3 |
Research Findings: H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH (CAS 102029-74-3) exhibits µ-opioid receptor affinity, reducing pain perception in preclinical models .
H-Leu-Thr-Arg-Pro-Arg-Tyr-OH
Key Similarities :
Key Differences :
| Parameter | This compound | H-Leu-Thr-Arg-Pro-Arg-Tyr-OH |
|---|---|---|
| Sequence Length | 8 residues | 6 residues |
| Molecular Weight | ~1,032.2 g/mol | ~804.9 g/mol |
| Hydrophobicity | Higher (Ile, Phe, Val) | Lower (Thr, Leu) |
| Biological Role | Undefined (hypothetical AT4R) | PP 31-36 fragment (acid-free) |
Research Findings :
H-Leu-Thr-Arg-Pro-Arg-Tyr-OH (CAS 192432-73-8) is a fragment of larger proteins with uncharacterized functions. Its shorter length and lack of sarcosine limit its stability compared to the target peptide .
Research Implications and Gaps
- This compound requires further in vitro studies to confirm receptor targets and pharmacokinetic profiles.
- Comparative stability assays (e.g., serum half-life) between sarcosine-containing peptides and angiotensin fragments are needed .
- The role of arginine in N-terminal positioning for GPCR binding remains unexplored in this context .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
